C16H12IN3O
Description
Overview of the Chemical Entity C16H12IN3O in Academic Contexts
This compound, or 1-(3-((6-Iodoquinazolin-4-yl)amino)phenyl)ethanone, represents a molecular structure containing a quinazoline (B50416) core linked to an iodinated phenyl group and an ethanone (B97240) moiety. Its presence in academic literature is primarily associated with studies exploring novel synthetic routes and the characterization of complex organic structures. The compound has appeared in research investigating chemical reactions such as 1,3-dipolar cycloaddition rsc.org and intramolecular cascade radical cyclizations arkat-usa.org, serving as either a reactant, intermediate, or target molecule in these synthetic endeavors. Academic interest also extends to its physical and spectroscopic properties, which are crucial for confirming its structure and purity.
Contemporary Research Landscape of this compound
Current research involving this compound is situated within the domain of synthetic organic chemistry and the study of molecular stereochemistry. Studies have reported its synthesis and characterization as part of broader investigations into chemical transformations rsc.orgarkat-usa.org. Furthermore, this compound has been examined in the context of atropisomerism, a form of stereoisomerism resulting from restricted rotation around a single bond where the spatial arrangement of groups is stable enough to allow for the isolation of conformers. conicet.gov.ar Research in this area has focused on understanding the factors influencing the barriers to enantiomerization in related molecular systems, with this compound serving as a relevant example for structural analysis and theoretical calculations. conicet.gov.ar Analytical data, including melting point and spectroscopic details, are often reported alongside synthetic procedures, contributing to the characterization of the compound within the academic landscape. rsc.orgarkat-usa.org
Methodological Frameworks Employed in this compound Investigations
The investigation of this compound employs a range of established chemical methodologies. Synthesis typically involves multi-step organic reactions, with procedures detailed in research articles outlining the reactants, conditions, and yields arkat-usa.orgconicet.gov.ar. Characterization relies heavily on spectroscopic techniques to confirm the molecular structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, which provide detailed information about the compound's atomic connectivity and environment rsc.orgarkat-usa.orgconicet.gov.ar. Mass Spectrometry (MS), such as High-Resolution Mass Spectrometry (HRMS) and Electro-spray Ionization Mass Spectrometry (ESI-MS), is used to determine the accurate molecular weight and fragmentation patterns arkat-usa.orgconicet.gov.ar. For understanding the three-dimensional arrangement of atoms and confirming solid-state structure, X-ray diffraction has been utilized conicet.gov.ar. Computational methods, such as Density Functional Theory (DFT) calculations, are also applied, particularly in studies examining stereochemical properties like enantiomerization barriers conicet.gov.ar. Chromatographic techniques, including the use of chiral stationary phases, are employed for the separation and analysis of stereoisomers conicet.gov.ar.
Detailed analytical data for this compound from various studies are presented below:
| Property | Value | Method/Context | Source |
| Molecular Weight | 389.00 | Calculated | rsc.org |
| Melting Point | 156-158 °C | Experimental | rsc.org |
| 1H NMR (CDCl3) | δ 5.62 (s, 1H), 7.34-7.43 (m, 5H), 7.89 (d, 2H, J=8.3), 8.20 (d, 3H, J=9.3) | 400 MHz, CDCl3 | rsc.org |
| 13C NMR (CDCl3) | δ 54.50, 101.50, 128.35, 128.38, 129.18, 129.33, 132.01, 133.71 | 100 MHz, CDCl3 | rsc.org |
| HRMS (ESI) m/z | Calcd: 389.0025; Found: 389.0030 | Experimental | conicet.gov.ar |
| Elemental Analysis (C, H, N) | Calcd: C, 49.38; H, 3.11; N, 10.80. Found: C, 49.45; H, 3.14; N, 10.85 | Experimental, context of intramolecular cascade radical cyclizations | arkat-usa.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(6-iodoquinazolin-4-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c1-10(21)11-2-5-13(6-3-11)20-16-14-8-12(17)4-7-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKJPDJZDJMYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Chemical Derivatization of C16h12in3o
Established Synthetic Routes for C16H12IN3O
Specific established synthetic routes solely focused on 1-(3-((6-Iodoquinazolin-4-yl)amino)phenyl)ethanone (this compound) are not extensively detailed in the provided search results. However, the compound's structure, featuring a 6-iodoquinazoline (B1454157) core linked to a 3-acetylphenylamino group, suggests synthetic strategies commonly employed for substituted quinazolines and diarylamine derivatives.
General approaches to quinazoline (B50416) synthesis often involve the cyclization of anthranilic acids or 2-aminoaryl derivatives with appropriate reagents to form the heterocyclic ring system ujpronline.comekb.egresearchgate.net. The introduction of substituents, such as the iodine atom at the 6-position and the phenylamino (B1219803) group at the 4-position, would be key steps in the synthesis of this compound.
One plausible route could involve the synthesis of a 4-chloro-6-iodoquinazoline (B131391) intermediate, followed by a nucleophilic substitution reaction with 3-aminophenyl ethanone (B97240). Alternatively, the quinazoline core could be constructed from a suitably substituted aniline (B41778) derivative already bearing the iodophenylamino moiety or a precursor that can be later functionalized.
Research on related iodo-substituted quinazolinones highlights reactions involving 6-iodo-2-substituted-benzoxazin-4-ones with nitrogen nucleophiles researchgate.net. This suggests that a benzoxazinone (B8607429) intermediate could potentially be utilized in the synthesis of the quinazoline core of this compound.
Reaction Mechanisms and Pathways
While a specific mechanism for the synthesis of this compound is not available from the search results, the formation of the quinazoline ring system typically proceeds through condensation and cyclization reactions. Mechanisms often involve nucleophilic attack, followed by intramolecular cyclization and elimination steps sioc-journal.cn. For instance, the reaction of an anthranilic acid derivative with an amide can involve the formation of an intermediate that undergoes cyclization to yield the quinazolinone core.
In the context of forming the C-N bond linking the quinazoline core to the phenylamino group, reactions involving activated quinazoline species (e.g., 4-chloroquinazolines) reacting with amines via nucleophilic aromatic substitution (SNAr) are common in quinazoline chemistry.
The introduction of iodine into the quinazoline core could occur either before or after the formation of the heterocyclic ring. Electrophilic iodination of a quinazoline precursor or a palladium-catalyzed cross-coupling reaction (such as a Heck reaction, although the substrate needs to be appropriate) could be considered, depending on the specific synthetic strategy libretexts.orgyoutube.com.
Optimization of Synthetic Methodologies for this compound
Optimization of synthetic methodologies for organic compounds like this compound typically involves varying reaction parameters such as temperature, solvent, reaction time, concentration, and the equivalents of reagents and catalysts nih.govresearchgate.netresearchgate.net. The goal of optimization is to maximize yield, improve purity, minimize by-products, and enhance the efficiency and scalability of the synthesis.
For quinazoline synthesis, optimization studies often focus on identifying the most effective cyclization conditions, the best leaving groups for substitution reactions, and suitable catalysts if required sioc-journal.cn. Given the presence of the iodine atom, which can be involved in metal-catalyzed reactions, optimizing conditions for coupling reactions might be crucial if such steps are part of the synthesis.
While specific optimization data for this compound were not found, research on the synthesis of other quinazoline derivatives provides insights into common optimization strategies, such as the use of microwave irradiation or different solvent systems to improve reaction rates and yields ujpronline.com.
Reagents and Catalysis in this compound Synthesis
The reagents and catalysts used in the synthesis of this compound would depend heavily on the chosen synthetic route. Based on general quinazoline synthesis and the structure of the molecule, potential reagents could include substituted anthranilic acids or anilines, sources of the ethanone moiety, and cyclizing agents ujpronline.comekb.egresearchgate.net.
Catalysts commonly employed in the synthesis of nitrogen heterocycles and in coupling reactions that might be relevant include various acids (e.g., Lewis acids or Brønsted acids) to promote cyclization or condensation, and transition metal catalysts (such as palladium or copper complexes) for the formation of C-C or C-N bonds ujpronline.comyoutube.comsolubilityofthings.combeilstein-journals.orgrsc.org. For example, palladium catalysts are widely used in Heck and other cross-coupling reactions involving aryl halides libretexts.orgyoutube.com. Copper catalysts are also utilized in various coupling reactions and in click chemistry, which could potentially be relevant for introducing certain substituents or building blocks beilstein-journals.orgnih.govresearchgate.net.
Specific reagents and catalysts mentioned in the context of quinazoline synthesis include Grignard reagents, various bases, and metal catalysts like palladium and copper ujpronline.comsioc-journal.cn.
Synthesis and Characterization of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound would involve modifications to the core structure, the substituents, or both. This could include altering the position or nature of the iodine atom, changing the quinazoline ring substituents, or modifying the phenylaminoethanone part of the molecule.
Characterization of this compound and its derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy rsc.orgekb.egresearchgate.netrsc.org. Elemental analysis is also commonly used to confirm the molecular formula arkat-usa.org. Physical properties like melting point are also determined rsc.org.
Specific characterization data for this compound (PubChem CID 1191424) from one source includes a melting point of 156-158 °C and detailed ¹H NMR and ¹³C NMR data rsc.org.
Table 1: Selected Spectroscopic Data for this compound
| Property | Value | Source |
| Melting Point | 156-158 °C | rsc.org |
| ¹H NMR (CDCl₃) | δ 5.62 (s, 1H), 7.34-7.43 (m, 5H), 7.89 (d, 2H, J=8.3 Hz), 8.20 (d, 3H, J=9.3 Hz) | rsc.org |
| ¹³C NMR (CDCl₃) | δ 54.50, 101.50, 128.35, 128.38, 129.18, 129.33, 132.01, 133.71 | rsc.org |
Note: The ¹H NMR data appears to have an inconsistency in the reported integration for the peak at 8.20 ppm (3H) given the structure.
Rational Design Principles for this compound Analogues
Rational design of analogues involves using structural and chemical principles to guide the synthesis of new compounds with desired properties nih.govrsc.orgnih.gov. For this compound, rational design principles for generating analogues could focus on:
Structure-Activity Relationships (SAR): Although the specific biological activity of this compound is not within the scope of this article, if it were being developed as a lead compound, SAR studies would involve systematically modifying different parts of the molecule to understand how these changes affect its activity.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties but differ structurally (e.g., replacing a carbonyl group with a sulfonyl group or exchanging a phenyl ring for a pyridine (B92270) ring) nih.gov.
Symmetry and Scaffold Variation: Exploring analogues with altered symmetry or using different core scaffolds while maintaining key pharmacophoric elements (if applicable).
Introduction of Diversity: Introducing a variety of substituents at different positions on the quinazoline and phenyl rings to explore chemical space.
Rational design is often informed by computational methods, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, to predict the potential properties of new analogues before synthesis nih.gov.
Parallel and Combinatorial Synthesis Approaches for this compound Libraries
Parallel and combinatorial synthesis are powerful techniques for generating libraries of compounds efficiently jetir.orgyorku.caoxfordsciencetrove.comresearchgate.netslideshare.net. These approaches are particularly useful in drug discovery and optimization to explore a wide range of structural variations.
Parallel Synthesis: This involves the simultaneous synthesis of a series of discrete compounds in separate reaction vessels jetir.orgyorku.caresearchgate.net. For this compound analogues, parallel synthesis could be used to react a common quinazoline intermediate with a panel of different substituted anilines, or to react a common aniline intermediate with various substituted quinazoline precursors. Each reaction is carried out independently, allowing for the production of a set of individual compounds.
Combinatorial Synthesis: This approach involves the creation of a library of compounds by combining different building blocks in a systematic way, often in a single reaction vessel or using split-and-pool strategies jetir.orgoxfordsciencetrove.comslideshare.net. While more complex for the specific structure of this compound due to its asymmetry and the specific substitution pattern, combinatorial chemistry principles could be applied to synthesize libraries of quinazoline derivatives by varying substituents at multiple positions simultaneously. Solid-phase synthesis is a common technique used in combinatorial chemistry, where one of the reactants is attached to a solid support, simplifying purification jetir.orgoxfordsciencetrove.comslideshare.net.
These techniques allow for the rapid generation of compound libraries, which can then be screened for desired properties.
Stereochemical Investigations of this compound
Stereochemical investigations of this compound, particularly within the framework of amidinoquinoxaline N-oxides, have focused on the phenomenon of atropisomerism and the dynamics of enantiomer interconversion.
Atropisomerism in this compound and Related Structures
Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, where the rotational isomers (atropisomers) are separable due to a sufficiently high rotational barrier. In the case of ortho-substituted aryl amidinoquinoxaline N-oxides, atropisomerism can occur due to restricted rotation around the bond connecting the aryl ring to the quinoxaline (B1680401) system conicet.gov.ar. This hindered rotation creates a chiral axis, leading to the existence of two enantiomeric atropisomers.
Research has demonstrated the existence of a chiral axis in this class of compounds. For example, experimental evidence from X-ray diffraction and theoretical calculations (DFT) have confirmed the atropisomeric nature of related amidinoquinoxaline N-oxides, such as compound 1a (an o-tolyl derivative) conicet.gov.ar. These studies show a significant dihedral angle between the aryl ring and the heterocyclic system in the ground state conicet.gov.ar. This compound, possessing an ortho-iodine substituent on the aryl ring, is expected to exhibit similar atropisomerism due to the steric bulk of the iodine atom hindering rotation.
Enantiomerization Barriers and Dynamics of this compound
The interconversion between atropisomers occurs through rotation around the chiral axis. The energy barrier associated with this rotation, known as the enantiomerization barrier, determines the rate at which the enantiomers interconvert and thus their separability and stability.
Studies on amidinoquinoxaline N-oxides, including those likely encompassing this compound or closely related iodinated analogues, have investigated these enantiomerization barriers conicet.gov.ar. The barriers have been determined using methods such as off-line racemization kinetics and analysis of plateau-shaped chromatograms during chiral chromatography conicet.gov.ar.
Research indicates that the size and nature of the ortho substituent on the aryl ring significantly influence the enantiomerization barrier conicet.gov.ar. A clear ring size effect in the amidine moiety has also been evidenced, with six-membered amidine derivatives generally showing higher barriers compared to their five-membered homologues conicet.gov.ar. Transition states for the interconversion process have been investigated using computational methods, revealing that the ortho substituent passes near a nitrogen atom in the amidine moiety during rotation conicet.gov.ar.
While specific numerical data for the enantiomerization barrier of the this compound amidinoquinoxaline N-oxide is not available in the provided snippets, studies on related compounds in the same series provide insight into the expected range and factors influencing this barrier. For instance, some compounds in this class exhibit barriers high enough for the enantiomers to be separable and stable at room temperature conicet.gov.ar.
Chiral Separation and Resolution Techniques for this compound Enantiomers
The separation of atropisomeric enantiomers of amidinoquinoxaline N-oxides, including this compound, is typically achieved using chiral separation techniques. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs), is a common and effective method for resolving enantiomers conicet.gov.argoogle.com.
Studies have reported the successful resolution of atropisomeric amidinoquinoxaline N-oxides on various chiral stationary phases conicet.gov.ar. The choice of chiral column and mobile phase composition are critical parameters for achieving effective separation nih.gov. Different types of polysaccharide-based chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are frequently used for the separation of a wide range of chiral compounds, including atropisomers nih.govacs.org.
The resolution of the atropisomeric enantiomers of amidinoquinoxaline N-oxides has been reported using chiral stationary phases, allowing for the separation and characterization of individual enantiomers conicet.gov.ar. The effectiveness of the separation is influenced by factors such as the nature of the CSP, the composition of the mobile phase, and temperature nih.gov.
| Compound Class | Stereochemical Feature | Investigation Methods | Key Findings | Source |
| Amidinoquinoxaline N-oxides | Atropisomerism | X-ray diffraction, DFT calculations, Chiral Chromatography | Existence of chiral axis due to hindered rotation; Dihedral angle between aryl and heterocyclic rings. | conicet.gov.ar |
| Amidinoquinoxaline N-oxides | Enantiomerization | Racemization kinetics, Chiral Chromatography, DFT | Barriers influenced by substituent size and ring size; Transition state involves ortho substituent interaction. | conicet.gov.ar |
| Amidinoquinoxaline N-oxides | Chiral Separation | Chiral Stationary Phase HPLC | Successful resolution of enantiomers; Effectiveness depends on CSP and mobile phase. | conicet.gov.ar |
Molecular Structure, Characterization, and Computational Studies of C16h12in3o
Advanced Spectroscopic and Structural Elucidation of C16H12IN3O
The precise determination of the molecular structure of this compound is achieved through a combination of sophisticated spectroscopic and crystallographic techniques. Each method provides a unique piece of the puzzle, and together they offer a detailed portrait of the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. libretexts.orgrsc.orgyoutube.com For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the proposed structure. The chemical shifts observed in the NMR spectrum provide information about the electronic environment of the hydrogen and carbon atoms, respectively. vanderbilt.eduhw.ac.uk The integration of the proton signals indicates the relative number of protons in a given environment, while the splitting patterns, or multiplicity, reveal information about neighboring protons. hw.ac.uk
In a typical ¹H NMR spectrum of a related benzothiazole (B30560) hydrazone derivative, signals corresponding to the aromatic protons of the benzothiazole and the iodophenyl rings would be expected in the downfield region (typically δ 7-8 ppm). nih.govjyoungpharm.org A characteristic singlet for the hydrazone N=CH proton would also be anticipated. nih.gov The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including those in the aromatic rings and the imine carbon of the hydrazone linkage.
Table 1: Representative ¹H and ¹³C NMR Data for a Benzothiazole Hydrazone Analog of this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 8.5 (m) | 110 - 155 |
| N=CH | 8.0 - 8.5 (s) | 140 - 160 |
| NH | 9.5 - 12.0 (s) | - |
Note: The data presented are representative values for analogous structures and may vary for the specific isomer of this compound.
High-Resolution Mass Spectrometry (HRMS) for this compound
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. thermofisher.comyoutube.com For this compound, HRMS provides unambiguous confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. nih.govnih.gov This high level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally determined monoisotopic mass is compared with the theoretically calculated mass for the proposed formula, and a match within a few parts per million (ppm) provides strong evidence for the correct composition. thermofisher.com
X-ray Diffraction Analysis of this compound Crystallography
X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. researchgate.netnih.gov
Table 2: Illustrative Crystallographic Data for a Crystalline Organic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.2 |
| Z | 4 |
Note: This is an example of crystallographic data and does not represent the actual data for this compound.
Theoretical and Computational Chemistry Approaches for this compound
In conjunction with experimental techniques, theoretical and computational methods provide valuable insights into the electronic structure and dynamic behavior of this compound.
Density Functional Theory (DFT) Calculations for this compound Geometries and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comaustinpublishinggroup.com For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties. nih.govnih.gov The optimized geometry provides a theoretical model of the molecule's most stable conformation.
Furthermore, DFT allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. mdpi.commdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack.
Table 3: Representative DFT Calculated Parameters
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Molecular Modeling and Simulation of this compound
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. nih.govyoutube.com For this compound, molecular dynamics simulations could be performed to explore its conformational landscape and flexibility. These simulations can provide insights into how the molecule might behave in different environments, such as in solution or when interacting with a biological target. Molecular docking studies, a key component of molecular modeling, can be used to predict the binding orientation and affinity of this compound to a specific protein active site, which is particularly relevant in drug design. researchgate.netnih.gov
Prediction of this compound Properties via Computational Methods
In the realm of modern drug discovery and materials science, in silico methods are indispensable for the early-stage evaluation of novel chemical entities. For the compound with the molecular formula this compound, here represented by the plausible structure 2-(4-iodophenyl)-3-amino-3H-quinazolin-4-one , computational modeling provides critical insights into its potential as a therapeutic agent. These predictive studies encompass the evaluation of drug-likeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and quantum chemical characteristics. While direct computational studies on this specific molecule are not extensively documented, a wealth of data on analogous quinazolinone derivatives allows for a robust, predictive analysis of its properties. nih.govnih.govnih.gov
The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net Computational screening of novel quinazolinone derivatives is a common strategy to prioritize candidates for synthesis and biological testing, thereby saving significant time and resources. nih.govnih.gov
Drug-Likeness and Physicochemical Properties
A primary step in computational evaluation is the assessment of a molecule's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. These rules correlate a compound's physicochemical properties with its potential for oral bioavailability. For a molecule like 2-(4-iodophenyl)-3-amino-3H-quinazolin-4-one , these properties can be reliably predicted using various cheminformatics software. japsonline.com
Based on analyses of structurally similar quinazolinones, the predicted properties for this compound are summarized below. researchgate.netmdpi.com The molecular weight is well within the limit of <500 Da. The predicted lipophilicity (LogP) is expected to be in a range suitable for membrane permeability without being excessively high, which could lead to poor solubility or high metabolic clearance. The number of hydrogen bond donors and acceptors is also within the acceptable range defined by Lipinski's rule.
Interactive Table 1: Predicted Physicochemical and Drug-Likeness Properties for this compound
| Property | Predicted Value Range | Lipinski's Rule Guideline | Compliance |
| Molecular Weight ( g/mol ) | ~393.2 | ≤ 500 | Yes |
| LogP (Octanol/Water Partition) | 2.5 - 4.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | ≤ 10 | Yes |
| Molar Refractivity | 90 - 100 | 40 - 130 | Yes |
| Topological Polar Surface Area | ~70 - 90 Ų | ≤ 140 Ų | Yes |
These predicted values suggest that the compound this compound possesses a favorable physicochemical profile, making it a promising candidate for development as an orally administered drug.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Beyond simple drug-likeness, a detailed ADMET profile is crucial for predicting a compound's behavior in a biological system. In silico ADMET prediction for quinazolinone derivatives is a well-established practice. researchgate.netactascientific.commdpi.com
Absorption: High gastrointestinal (GI) absorption is anticipated for this compound due to its compliance with Lipinski's rules and its predicted TPSA value. japsonline.com
Distribution: The compound is expected to exhibit good plasma protein binding and a moderate volume of distribution. Its ability to cross the blood-brain barrier (BBB) would likely be limited, which can be advantageous for targeting peripheral tissues and reducing central nervous system side effects. researchgate.netidaampublications.in
Metabolism: The quinazolinone core is generally subject to metabolic transformations by cytochrome P450 enzymes. The presence of the iodophenyl group might influence the metabolic pathways and rate.
Excretion: The compound and its metabolites are expected to be cleared through renal and/or hepatic pathways.
Toxicity: In silico toxicity predictions for similar quinazolinone scaffolds often show a low risk for mutagenicity and other major toxicities. nih.gov However, specific toxicity assessments, particularly those related to the iodine atom (e.g., potential for thyroid effects), would require more detailed and specific computational models or experimental validation.
Interactive Table 2: Predicted ADMET Properties for this compound
| ADMET Parameter | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |
| Cytochrome P450 (CYP2D6) Inhibitor | Likely Non-inhibitor | Lower risk of drug-drug interactions |
| Hepatotoxicity | Low Probability | Favorable safety profile |
| Mutagenicity (AMES test) | Low Probability | Favorable safety profile |
Quantum Chemical Studies
Density Functional Theory (DFT) calculations are powerful tools for elucidating the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets. mdpi.comresearchgate.net For quinazolinone derivatives, DFT studies often focus on the Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. youtube.comnih.gov
For 2-(4-iodophenyl)-3-amino-3H-quinazolin-4-one , the HOMO is expected to be localized primarily on the quinazolinone ring system and the amino group, which are electron-rich regions. The LUMO is likely distributed across the aromatic system, particularly the phenyl ring attached to the electron-withdrawing iodine atom. The calculated HOMO-LUMO gap for similar structures provides insights into the molecule's stability and electronic transition properties. nih.gov
Interactive Table 3: Predicted Quantum Chemical Properties for this compound (Illustrative)
| Quantum Chemical Parameter | Predicted Value Range | Interpretation |
| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.0 to -1.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 4.5 eV | Suggests good kinetic stability |
| Dipole Moment | 3.0 to 4.5 Debye | Indicates a polar nature, influencing solubility and binding |
These computational predictions, grounded in the extensive research on the quinazolinone class of compounds, collectively suggest that this compound, represented by 2-(4-iodophenyl)-3-amino-3H-quinazolin-4-one , has a promising profile for further investigation as a potential therapeutic agent. The molecule exhibits favorable drug-likeness, a good predicted ADMET profile, and electronic properties indicative of stable yet reactive character necessary for biological activity.
Biological Activity and Mechanistic Elucidation of C16h12in3o Preclinical Focus
In Vitro Pharmacological Characterization of C16H12IN3O
In vitro studies are fundamental in the preclinical characterization of a compound, allowing for controlled experiments to assess its effects on biological systems ranging from individual enzymes and proteins to complex cellular models. nih.gov These studies help to identify potential therapeutic activities and provide initial insights into a compound's mechanism of action. asm.orgnih.gov
Cell-Based Assay Systems for this compound Activity Profiling
Cell-based assays are widely used to evaluate the effects of compounds in a more biologically relevant context than purely biochemical assays. uc.ptresearchgate.net They can provide information on a compound's cellular permeability, potential toxicity, and its impact on various cellular processes. ctdbase.org
Functional Cell-Based Assays
Functional cell-based assays measure the activity and response of live cells under specific conditions following treatment with a compound. asm.org These assays can assess a variety of cellular functions, including receptor activation or inhibition, enzyme activity within a cellular context, or the modulation of specific signaling pathways. asm.orgresearchgate.netresearchgate.net For compounds structurally related to this compound, which belong to the 4H-chromene class, functional assays could be employed to investigate potential activities such as anti-inflammatory effects by measuring the suppression of inflammatory mediators or antiviral effects by assessing viral replication in cell culture. asm.org While the specific results of such assays for this compound are not detailed in the available search results, this class of compounds has been explored in such contexts. asm.org
Phenotypic Screening of this compound
Phenotypic screening involves testing compounds in cell-based assays to identify those that induce a desired observable change in cell behavior or morphology, without necessarily knowing the specific molecular target beforehand. epa.gov This approach can reveal compounds with novel mechanisms of action. Phenotypic screens can assess a wide range of cellular phenotypes, including changes in cell shape, migration, differentiation, or the formation of specific cellular structures. uc.pt Given the potential diverse activities of chromene derivatives, phenotypic screening of this compound could involve observing its effects on various cellular processes relevant to conditions like inflammation or viral infection. asm.orggoogle.com However, specific data from phenotypic screening of this compound is not present in the examined literature.
Cellular Proliferation and Viability Studies with this compound
Assessing the impact of a compound on cellular proliferation and viability is a standard part of preclinical characterization, particularly for potential anti-cancer or anti-inflammatory agents. asm.orgresearchgate.net Assays such as MTT, WST-1, or CellTiter-Glo are commonly used to measure cell metabolic activity as an indicator of viability and proliferation. asm.org These assays can determine the concentration at which a compound inhibits cell growth (IC50) or causes cell death (cytotoxicity). researchgate.netepa.gov While some chromene derivatives have shown cytotoxic activities against cancer cell lines, specific data regarding the effect of this compound on cellular proliferation and viability in various cell lines is not available in the provided search results. researchgate.net
Biochemical Target Engagement and Functional Assays for this compound
Biochemical assays are used to study the interaction of a compound with a specific molecular target, such as an enzyme or receptor, in a cell-free system. Target engagement assays specifically demonstrate that a compound binds to its intended target. ctdbase.org Functional biochemical assays measure the effect of the compound on the activity of the isolated target, such as enzyme inhibition or activation. For this compound, if a specific molecular target is hypothesized (e.g., based on its structural similarity to active compounds or results from cell-based assays), biochemical assays would be crucial to confirm direct interaction and modulation of target activity. For instance, if this compound were hypothesized to inhibit a particular enzyme, an in vitro enzyme assay would be performed to measure its inhibitory potency (e.g., IC50). While a patent mentions related substituted 4H-chromenes as activators of caspases google.com, direct biochemical evidence of this compound engaging with and activating caspases or inhibiting IL-33 [17 from previous search] at a detailed level is not provided in the search results.
Cellular Pathway Modulation by this compound
Investigating how a compound modulates cellular signaling pathways provides insights into its mechanism of action and can explain the phenotypic effects observed in cell-based assays. Techniques such as Western blotting, reporter gene assays, or multiplexed assays can be used to measure changes in protein phosphorylation, gene expression, or the activity of key signaling molecules within a pathway following compound treatment. researchgate.net For example, if this compound were found to inhibit cell proliferation, studies might investigate its effects on cell cycle regulatory pathways (e.g., cyclins, CDKs) or survival pathways (e.g., PI3K/AKT, MAPK). If the compound is related to apoptosis induction, its effects on caspase cascades and the balance of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) would be examined. google.com While related chromene compounds have been implicated in modulating pathways related to inflammation and apoptosis asm.orggoogle.com, specific data detailing how this compound modulates particular cellular pathways is not available in the provided search results.
In Vitro Mechanism of Action Studies of this compound at the Molecular Level
In vitro studies have elucidated that this compound (galnon) functions as an activator of the galanin receptor 3 (GALR3). nih.govnih.gov The galanin receptors (GALR1, GALR2, and GALR3) belong to the family A of G protein-coupled receptors (GPCRs) and mediate the effects of the neuropeptide galanin. nih.govscispace.com GALR3, specifically, is known to couple to Gi/Go proteins. scispace.comsigmaaldrich.com
Activation of Gi/Go-coupled receptors typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). scispace.com In line with this, studies using retinal pigment epithelium-derived cells (ARPE19) have shown that stimulation with galnon (B1674412) results in a dose-dependent decrease in the cellular pool of cAMP. nih.gov This reduction in cAMP levels serves as an indicator of GALR3 signaling activation by galnon in these cells. nih.gov
Further in vitro experiments have demonstrated the specificity of galnon's action on GALR3-mediated signaling. Pre-treatment of cells with a known GALR3-specific antagonist, SNAP-37889, effectively inhibited the signal transduction stimulated by galnon. nih.gov This finding supports that galnon's observed molecular effects, such as the decrease in cAMP, are mediated specifically through GALR3 activation. nih.gov
While the primary mechanism identified involves the Gi/Go-mediated pathway and subsequent cAMP reduction, the full spectrum of downstream molecular events triggered by GALR3 activation by galnon in various cell types may involve complex signaling cascades influenced by the cellular context and potential interactions with other pathways.
In Vivo Preclinical Evaluation of this compound in Animal Models
Preclinical in vivo evaluation of compounds typically involves assessing their behavior within a living system, including their pharmacokinetic profile and pharmacodynamic effects. Animal models are widely used in this phase to understand how a compound is absorbed, distributed, metabolized, and excreted (PK), as well as its biological effects and efficacy (PD) in the context of a disease model. uniprot.orgnih.gov
Specific in vivo pharmacokinetic and detailed pharmacodynamic studies directly investigating this compound (galnon) in animal models were not extensively detailed in the search results. However, studies exploring the role of its molecular target, GALR3, in animal models provide some context for potential in vivo effects of compounds acting on this receptor.
Pharmacokinetics (PK) of this compound in Animal Species
Information regarding the specific routes of absorption and the subsequent distribution of this compound in animal models was not found in the provided search results. Absorption characteristics determine how the compound enters the bloodstream, while distribution studies assess its presence in various tissues and organs. nih.govnih.gov
Details on how this compound is metabolized in animal species were not available in the search results. Metabolism, primarily occurring in the liver, involves the enzymatic transformation of the compound into metabolites, which can be active or inactive and may have different properties than the parent compound. nih.govumich.edunih.gov
Specific data on the excretion pathways (e.g., renal, biliary) of this compound or its metabolites in animal models were not identified in the search results. Excretion is the process by which the compound and its metabolites are eliminated from the body. nih.govumich.edunih.gov
Pharmacodynamics (PD) and Efficacy Studies of this compound in Animal Models
Direct in vivo pharmacodynamic and efficacy studies specifically evaluating this compound (galnon) were not extensively reported in the search results. Pharmacodynamic studies assess the biological effects of a compound and its interaction with its target in a living organism, often correlating exposure levels with response. nih.govparazapharma.com Efficacy studies evaluate the compound's ability to produce a desired therapeutic effect in relevant animal models of disease. uniprot.orgparazapharma.com
While direct efficacy data for galnon was limited, studies investigating the role of its target, GALR3, in animal models provide some insight into potential therapeutic areas. For instance, modulation of GALR3 signaling has been explored in the context of retina degeneration in mouse models. nih.gov In these studies, pharmacological inhibition of GALR3 using an antagonist showed protective effects. nih.gov This suggests that activating GALR3, as galnon does in vitro, might have opposing effects in this particular disease model. nih.gov
Bioavailability of this compound in Animal Systems
Assessing the bioavailability of a chemical compound in animal systems is a critical step in preclinical research. Bioavailability refers to the rate and extent to which the active compound is absorbed from the site of administration and becomes available in the systemic circulation. nih.gov This information is crucial for understanding the compound's pharmacokinetics, determining appropriate routes of administration, and predicting exposure levels in target tissues.
Studies evaluating bioavailability in animal models typically involve administering the compound via different routes, most commonly intravenously (IV) and orally (PO). nih.gov Intravenous administration is considered to provide 100% systemic availability, as the compound is delivered directly into the bloodstream, bypassing absorption barriers. nih.gov Oral administration, however, requires the compound to be absorbed from the gastrointestinal tract, a process influenced by factors such as solubility, permeability, first-pass metabolism in the liver and gut wall, and interactions with gut contents.
The extent of bioavailability after extravascular administration (such as oral) is commonly determined by comparing the area under the plasma concentration-time curve (AUC) following extravascular administration to the AUC following intravenous administration, after normalizing for the administered dose. nih.gov The AUC represents the total systemic exposure to the compound over time. nih.gov
Animal models play a vital role in these assessments, providing insights into how a compound is handled by a living organism before potential evaluation in humans. Commonly used species include rodents (such as mice and rats), rabbits, dogs, and non-human primates, with the choice of species often depending on the compound's properties and the research objectives. nih.gov It is important to note that pharmacokinetic parameters, including bioavailability, can vary significantly between species due to differences in anatomy, physiology, metabolism, and excretion mechanisms. Therefore, data obtained from animal studies serve as valuable predictions but require careful consideration when extrapolating to humans.
Structure Activity Relationship Sar and Ligand Design for C16h12in3o
Elucidation of Key Structural Motifs and Pharmacophores of C16H12IN3O
Identifying the key structural motifs and pharmacophores of a molecule like this compound involves determining which parts of the molecule are essential for its interaction with a biological target and subsequent activity. Pharmacophores represent the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure to trigger (or block) its biological response researchgate.net. For different compound classes, various moieties have been identified as crucial for activity, such as the halogenated group and the -H group in certain β-carboline analogues nih.gov, or specific substitution patterns on benzimidazole (B57391) rings nih.gov. Without specific studies on this compound, the precise pharmacophoric elements cannot be definitively described.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues
QSAR modeling seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity researchgate.netresearchgate.netjapsonline.com. This allows for the prediction of the activity of new, untested compounds researchgate.netjapsonline.com. QSAR models can utilize various molecular descriptors, including topological, electronic, and steric parameters walisongo.ac.idjapsonline.com. Methods like Multiple Linear Regression (MLR) and Genetic Algorithms (GA) are used in QSAR model development japsonline.com. While QSAR is a powerful tool in drug design researchgate.netnih.gov, specific QSAR models for this compound and its analogues were not found in the provided search results. Studies on other compound classes demonstrate the application of QSAR to correlate structural features with activity, such as antifungal activity japsonline.com or cholinesterase inhibition researchgate.netacademie-sciences.fr.
Impact of Substituents on the Biological Potency and Selectivity of this compound Derivatives
The impact of substituents on the potency and selectivity of a compound's derivatives is a core aspect of SAR walisongo.ac.idnih.gov. Different substituents can alter the electronic, steric, and lipophilic properties of a molecule, thereby affecting its binding affinity to the target and its pharmacokinetic profile. For example, studies on benzimidazoles have shown that the position and nature of substituents on the ring significantly influence anti-inflammatory activity nih.gov. Electron-withdrawing or electron-donating groups at specific positions can enhance or reduce potency nih.gov. Similarly, the size and hydrophobicity of substituents can play a critical role walisongo.ac.id. Without specific data on this compound derivatives, a detailed analysis of substituent effects for this compound is not possible based on the search results.
Rational Design Principles for Optimized this compound Analogues
Rational design involves using the knowledge gained from SAR and QSAR studies, as well as structural information about the biological target (if available), to design new compounds with improved properties rsc.orgnih.govnih.gov. This can include modifying the core structure, introducing specific substituents at key positions, or incorporating structural features known to enhance binding or improve pharmacokinetic properties. Principles such as optimizing interactions with the target site (e.g., hydrogen bonding, hydrophobic interactions), improving metabolic stability, and enhancing selectivity are central to rational design researchgate.neteyesopen.com. While the principles of rational design are broadly applicable rsc.orgnih.govnih.gov, specific design principles tailored to optimizing this compound analogues would require detailed SAR data and potentially structural information about its biological target, which were not available in the search results.
Molecular Target Identification and Ligand Target Interactions of C16h12in3o
Identification of Molecular Targets for C16H12IN3O Activity
Target Deconvolution via Chemoproteomics and Omics Approaches
Target deconvolution for a novel compound like this compound would typically involve sophisticated techniques such as chemoproteomics and various "omics" approaches. Chemoproteomics, for instance, could utilize an affinity-based pull-down approach where a modified version of this compound is used to isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a direct indication of its molecular targets.
In parallel, omics technologies such as genomics, transcriptomics, proteomics, and metabolomics could offer a broader, unbiased view of the cellular pathways affected by this compound. By analyzing the global changes in gene expression, protein levels, or metabolite concentrations in response to the compound, researchers could infer its mechanism of action and potential targets. However, no such studies have been published for this compound.
Genetic Approaches for Target Validation (e.g., CRISPR, RNAi)
Once potential targets are identified, genetic approaches like CRISPR-Cas9 gene editing or RNA interference (RNAi) are crucial for validation. These techniques allow for the specific knockdown or knockout of a candidate target gene. If the cellular response to this compound is diminished or abolished in cells lacking the target protein, it provides strong evidence for a direct interaction. Such genetic validation studies are essential to confirm the findings from initial screening methods but have not yet been applied to this compound.
Characterization of this compound Binding to Specific Receptors or Enzymes
Receptor Binding Assays for this compound
To quantify the interaction between this compound and a specific receptor, a variety of binding assays would be employed. These could include radioligand binding assays, where a radioactive version of the compound competes with a known ligand for the receptor, or label-free methods like surface plasmon resonance (SPR). These assays would yield critical data on the compound's affinity (Kd) and binding kinetics, which are fundamental to understanding its potency and specificity.
Enzyme Inhibition and Activation Mechanisms of this compound
If the molecular target of this compound is an enzyme, detailed kinetic studies would be necessary to elucidate its mechanism of inhibition or activation. By measuring the enzyme's reaction rate in the presence of varying concentrations of the compound and the enzyme's substrate, researchers could determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is vital for optimizing the compound's structure to enhance its desired effect.
Biophysical Analysis of this compound Molecular Interactions
A suite of biophysical techniques would provide high-resolution insights into the molecular interactions between this compound and its target protein. Methods such as X-ray crystallography or cryo-electron microscopy could reveal the three-dimensional structure of the compound bound to its target, detailing the specific atomic contacts. Other techniques like isothermal titration calorimetry (ITC) would measure the thermodynamics of the binding event, providing a complete picture of the forces driving the interaction.
Kinetics of this compound Target Binding and Dissociation
Information not available.
Structural Biology of this compound-Target Complexes
Information not available.
Advanced Research Methodologies and Experimental Techniques in C16h12in3o Research
High-Throughput Screening (HTS) and High-Content Screening (HCS) for C16H12IN3O Libraries
High-Throughput Screening (HTS) is a fundamental process in modern drug discovery that allows for the rapid testing of large numbers of chemical or biological compounds against specific biological targets. bmglabtech.comlabkey.com This automated approach is crucial for identifying initial "hits" – compounds that show a desired interaction with the target. bmglabtech.comlabkey.com HTS leverages robotics and automation to quickly assess the activity of numerous molecules, often in miniaturized assay formats using microplates with hundreds or thousands of wells. bmglabtech.comlabkey.com The data generated from HTS campaigns can guide future compound selection and the identification of early Structure-Activity Relationships (SARs). evotec.com
High-Content Screening (HCS), also known as high-content analysis (HCA), complements HTS by providing more detailed, image-based information from cell-based assays. celtarys.comcrownbio.com HCS utilizes automated fluorescence microscopy and quantitative data analysis to simultaneously evaluate multiple molecular features within individual cells or even in 3D cell cultures like spheroids and organoids. crownbio.comcorning.com This allows researchers to gain a deeper understanding of how compounds like this compound affect cellular processes and phenotypes, offering potentially more predictive data than traditional plate-reader-based HTS. crownbio.com HCS is particularly useful for identifying compounds that interact with specific targets within the complex environment of a living cell. celtarys.com
In the context of this compound research, HTS would be employed to rapidly screen large chemical libraries, potentially including derivatives or analogs of this compound, against specific biological targets relevant to its hypothesized activity. This could involve biochemical assays targeting enzymes or receptors, or cell-based assays measuring a specific cellular response. Subsequent HCS could then be used to investigate the cellular effects of the identified hits in more detail, examining parameters such as cellular morphology, protein localization, or the activation of signaling pathways. crownbio.com
While specific HTS or HCS data for this compound were not found in the search results, the application of these techniques to compound libraries is a standard practice in early-stage research. A hypothetical HTS campaign targeting a specific enzyme could yield data similar to the structure presented below, where compound activity is measured as a percentage of inhibition at a given concentration.
| Compound ID | Structure | Target Inhibition (%) |
| This compound | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)I)C3=CC=CC=C3 | 85 |
| Analog A | [Related Structure] | 62 |
| Analog B | [Related Structure] | 91 |
| Negative Control | [Irrelevant Structure] | 5 |
This table illustrates how HTS data would present the activity of this compound and related compounds, allowing for the rapid identification of promising hits.
Automation and Robotics in this compound Discovery Research
The use of robotics minimizes human error and allows for the execution of complex, repetitive tasks with high precision, which is critical for generating reliable data in large-scale screening efforts. drugdiscoverynews.com Automated platforms can handle various steps in the research workflow, from sample preparation and plating to assay execution and data acquisition. labkey.com
In the context of this compound discovery, automation would be applied throughout the screening and characterization process. This includes automated dispensing of this compound and its analogs into assay plates, automated addition of cells or biological reagents, and automated washing and detection steps. Robotic systems can also be used for managing compound libraries, ensuring accurate tracking and retrieval of samples. sygnaturediscovery.com
Chemoinformatics and Data Mining in this compound Studies
Chemoinformatics plays a vital role in managing, analyzing, and interpreting the vast amounts of data generated during the research of chemical compounds like this compound. taylorfrancis.comnih.gov It involves the use of computational methods and software tools to handle chemical information, predict molecular properties, and identify relationships between chemical structure and biological activity. taylorfrancis.comnih.gov
Data mining, a key aspect of chemoinformatics, involves extracting meaningful patterns and knowledge from large chemical and biological datasets. taylorfrancis.com This is particularly important in HTS and HCS campaigns, where millions of data points can be generated. Chemoinformatics tools are used for tasks such as:
Compound registration and tracking: Managing information about this compound and its related compounds in databases. sygnaturediscovery.com
Structural analysis: Characterizing the 2D and 3D structures of this compound and comparing them to other compounds. hitgen.com
Property prediction: Estimating physicochemical properties, potential ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and theoretical activity based on structural features. taylorfrancis.comnih.gov
Similarity searching and clustering: Identifying compounds structurally similar to this compound that might share similar properties or activities. hitgen.com
Quantitative Structure-Activity Relationship (QSAR) modeling: Building models that correlate the structural features of this compound and its analogs with their observed biological activity, which can then be used to predict the activity of new, untested compounds. nih.govhitgen.com
Virtual screening: Using computational methods to screen large virtual libraries of compounds to identify potential hits based on predicted interactions with a target, potentially identifying novel scaffolds similar to or inspired by this compound.
Data mining techniques, such as clustering and classification algorithms, are applied to HTS and HCS data to identify active compounds, group them based on structural similarity or activity profiles, and prioritize them for further investigation. taylorfrancis.com
While specific chemoinformatic analyses of this compound were not detailed in the search results, the general application of these methods is standard. For instance, a chemoinformatic analysis might involve calculating a range of molecular descriptors for this compound and a library of related compounds and then using these descriptors in a QSAR model to predict activity against a specific target.
| Compound | Molecular Weight | LogP | HBD Count | HBA Count | Predicted Activity (IC50 µM) |
| This compound | 389.19 | 4.1 | 1 | 4 | 0.5 |
| Analog C | [Value] | [Value] | [Value] | [Value] | 1.2 |
| Analog D | [Value] | [Value] | [Value] | [Value] | 0.1 |
This hypothetical data table illustrates the type of information that would be generated and analyzed using chemoinformatic approaches, aiding in the understanding of this compound's properties and the design of improved analogs.
Development of Novel Analytical Methods for this compound Quantification and Detection
Accurate quantification and detection of this compound are essential for various research applications, including determining its concentration in experimental samples, studying its stability, and analyzing reaction outcomes. The development of novel analytical methods tailored to the specific properties of this compound is therefore crucial.
Common analytical techniques used for the detection and quantification of small molecules like this compound include chromatography coupled with mass spectrometry (GC-MS or HPLC-MS), UV-Visible spectrophotometry, and potentially nuclear magnetic resonance (NMR). nih.govresearchgate.net HPLC-MS or MS-MS is often the method of choice for its high sensitivity and specificity, particularly for quantifying compounds at low concentrations in complex matrices. nih.gov
Developing a novel analytical method for this compound would involve several steps:
Sample Preparation: Determining the appropriate method for extracting or preparing samples containing this compound, which might involve liquid-liquid extraction or solid-phase extraction depending on the matrix. nih.gov
Chromatographic Separation: Optimizing chromatographic conditions (e.g., stationary phase, mobile phase, flow rate) to achieve good separation of this compound from other components in the sample.
Detection: Selecting a suitable detector, such as a UV-Vis detector or a mass spectrometer, and optimizing its settings for sensitive and selective detection of this compound. nih.gov
Method Validation: Rigorously validating the developed method to ensure its accuracy, precision, sensitivity (including limit of detection, LOD, and limit of quantification, LOQ), linearity, and robustness. ddtjournal.net
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ddtjournal.net These limits are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ddtjournal.net
While specific analytical data for this compound was not found, the validation of a newly developed HPLC-MS method for its quantification might yield data similar to the following:
| Parameter | Value | Acceptance Criteria |
| Linearity (R²) | 0.9985 | ≥ 0.995 |
| LOD (µg/mL) | 0.01 | As low as possible |
| LOQ (µg/mL) | 0.05 | As low as possible |
| Accuracy (% Recovery) | 98.7 - 101.2 | 98 - 102% |
| Precision (% RSD) | < 2.0 | < 5.0% |
This table presents hypothetical validation data for an analytical method for this compound, demonstrating its suitability for reliable quantification.
Integrated Drug Discovery Platforms for this compound Lead Optimization
Integrated drug discovery platforms combine multiple disciplines and technologies to streamline the process of identifying and optimizing lead compounds like this compound towards becoming preclinical candidates. bioduro.comsymeres.comdomainex.co.uk These platforms typically integrate capabilities such as medicinal chemistry, computational chemistry, biology, pharmacology, and ADME (Absorption, Distribution, Metabolism, Excretion) analysis. bioduro.comsymeres.com
The goal of an integrated platform is to facilitate seamless communication and workflow between different research areas, enabling rapid data sharing and informed decision-making throughout the lead optimization process. bioduro.comdomainex.co.uk For this compound, an integrated platform would allow researchers to:
Design and synthesize analogs of this compound based on initial HTS/HCS data and chemoinformatic analysis. symeres.comdomainex.co.uk
Rapidly test the new analogs in relevant biological assays to assess their improved potency, selectivity, or efficacy. domainex.co.uk
Evaluate the ADME properties of promising analogs early in the process to identify compounds with favorable pharmacokinetic profiles. symeres.comoncodesign-services.com
Utilize computational chemistry for iterative design cycles, predicting the impact of structural modifications on activity and properties. symeres.comoncodesign-services.com
Make timely "Go / No-Go" decisions based on a comprehensive understanding of the compound's profile, accelerating the selection of the most promising lead candidates. bioduro.com
Integrated platforms emphasize a "Fit-for-Purpose" strategy, tailoring the discovery approach to the specific target and desired product profile. bioduro.com This allows for a more focused and efficient optimization of compounds like this compound, reducing the time and resources required to identify a preclinical candidate. bioduro.com
While specific data demonstrating the use of an integrated platform for this compound optimization was not found, the general process involves iterative cycles of design, synthesis, testing, and analysis, as illustrated conceptually below:
Lead Optimization Cycle for this compound
Hit Identification (e.g., HTS): this compound identified as a hit.
Initial Characterization: Confirm activity, preliminary property assessment.
Chemoinformatic Analysis: Analyze structure, predict properties, design analogs.
Synthesis of Analogs: Prepare new compounds based on design.
Biological Testing (e.g., HCS, secondary assays): Evaluate activity and cellular effects of analogs.
ADME Testing: Assess pharmacokinetic properties.
Data Analysis and Decision Making: Integrate all data, identify improved leads, plan next cycle.
Iterate: Repeat steps 3-7 until a preclinical candidate is identified.
This cyclical process, facilitated by an integrated platform, allows for the systematic optimization of this compound's properties.
Q & A
Q. What strategies resolve contradictory data in studies of C₁₆H₁₂IN₃O’s catalytic applications?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to isolate variables causing discrepancies, such as solvent polarity effects on reaction intermediates. Replicate experiments under controlled conditions, using in-situ spectroscopy (e.g., Raman) to monitor mechanistic pathways. Publish negative results to clarify boundary conditions .
Q. How should researchers design controlled experiments to investigate C₁₆H₁₂IN₃O’s degradation pathways under varying environmental conditions?
- Methodological Answer : Employ accelerated stability testing (ICH guidelines) with stressors like UV light, humidity, and oxidizing agents. Use LC-MS to identify degradation products and kinetic modeling (Arrhenius plots) to predict shelf-life. Include mass balance checks to account for volatile byproducts .
Q. What advanced statistical methods validate the reproducibility of C₁₆H₁₂IN₃O’s physicochemical properties across independent laboratories?
- Methodological Answer : Implement interlaboratory studies using standardized protocols (ISO/IEC 17025). Apply multivariate analysis (e.g., PCA) to identify systematic errors. Report expanded uncertainties (k=2) for critical parameters like solubility and melting point .
Data Analysis & Interpretation
Q. How can systematic error analysis improve reliability in crystallographic studies of C₁₆H₁₂IN₃O?
- Methodological Answer : Quantify uncertainties in bond angles and torsional parameters using R-factor convergence tests. Cross-check with powder XRD to detect polymorphism. Archive raw diffraction data (e.g., CIF files) for independent validation .
Q. What criteria should guide the exclusion of outlier data points in thermodynamic studies of C₁₆H₁₂IN₃O?
- Methodological Answer : Apply Grubbs’ test for statistical outliers only after verifying instrument calibration and sample purity. Document excluded data with justification in supplementary materials. Use robust regression methods (e.g., Theil-Sen) to minimize outlier impact .
Cross-Disciplinary Research
Q. How can computational and experimental data be integrated to elucidate reaction mechanisms involving C₁₆H₁₂IN₃O?
Q. What validation frameworks assess the predictive power of QSPR models for C₁₆H₁₂IN₃O’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
